

physicochemical properties of Quetiapine sulfoxide hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quetiapine sulfoxide hydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of **Quetiapine Sulfoxide Hydrochloride** For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is a widely prescribed second-generation atypical antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and major depressive disorder^{[1][2]}. Following administration, quetiapine undergoes extensive hepatic metabolism, with less than 1% of the dose excreted as the unchanged parent drug^[3]. The primary metabolic pathways are sulfoxidation and oxidation, predominantly mediated by the cytochrome P450 enzyme, CYP3A4^{[1][3][4][5][6]}.

One of the main metabolites formed through this process is Quetiapine Sulfoxide. This compound is generally considered pharmacologically inactive^{[1][3][6]}. Understanding the physicochemical properties of this major metabolite is crucial for comprehensive pharmacokinetic modeling, impurity profiling in drug manufacturing, and developing analytical methods for therapeutic drug monitoring. This guide provides a detailed overview of the core physicochemical characteristics of Quetiapine Sulfoxide and its hydrochloride salt, along with relevant experimental protocols and metabolic pathway visualizations.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Quetiapine Sulfoxide and its common salt forms. Data has been aggregated from various chemical suppliers and

databases. It is important to distinguish between the free base and its salt forms, as properties such as molecular weight and solubility can vary significantly.

Table 1: Chemical Identity and Molecular Properties

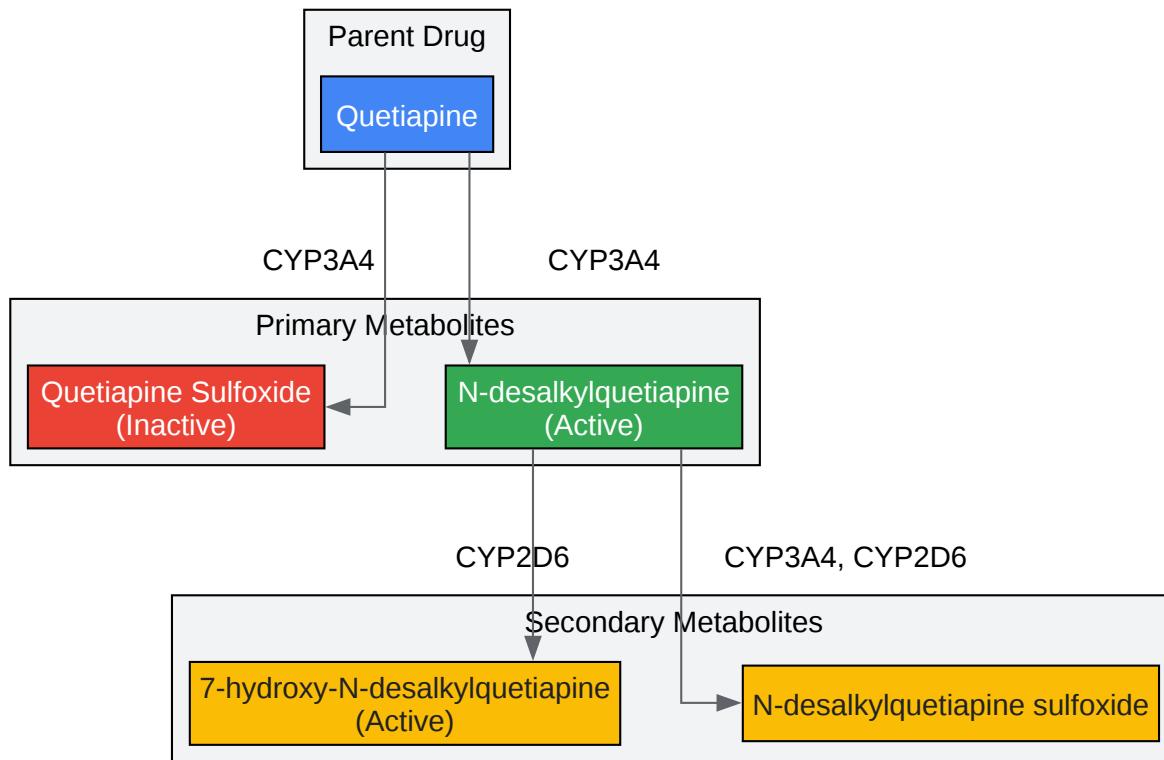
Property	Quetiapine Sulfoxide (Free Base)	Quetiapine Sulfoxide Hydrochloride	Quetiapine Sulfoxide Dihydrochloride
Chemical Structure	2-[2-[4-(5-Oxidodibenzo[b,f] [1] [7]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol	2-[2-[4-(5-Oxidodibenzo[b,f] [1] [7]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol hydrochloride	2-[2-[4-(5-Oxidodibenzo[b,f] [1] [7]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol dihydrochloride [8]
Molecular Formula	C ₂₁ H ₂₅ N ₃ O ₃ S [9] [10]	C ₂₁ H ₂₆ ClN ₃ O ₃ S [7]	C ₂₁ H ₂₇ Cl ₂ N ₃ O ₃ S [8]
Molecular Weight	399.51 g/mol [9] [10]	435.97 g/mol [7]	472.43 g/mol [8] [11]
CAS Number	329216-63-9 [9] [10]	2448341-72-6 [7]	329218-11-3 [8] [11]
Appearance	Off-White to Yellow Solid [9] [12]	Solid	White to Yellow Solid [11]

Table 2: Physical and Chemical Characteristics

Property	Value (Form)	Source(s)
Melting Point	~48 °C (Free Base)	[9]
Boiling Point	611.3 ± 65.0 °C (Predicted, Free Base)	[9]
Density	1.35 ± 0.1 g/cm³ (Predicted, Free Base)	[9]
Water Solubility	Slightly Soluble (Free Base)	[9]
233.33 - 250 mg/mL (Requires sonication, Dihydrochloride)	[8][11]	
pKa (Predicted)	14.41 ± 0.10 (Strongest Acidic)	[9]
6.93 (Strongest Basic)	[13]	
LogP (Predicted)	-0.51 to 1.03	[13][14]
Storage Conditions	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[9][12]

Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver. The formation of Quetiapine Sulfoxide is a primary pathway, catalyzed by the CYP3A4 enzyme. Another key pathway, also mediated by CYP3A4, leads to the active metabolite N-desalkylquetiapine (norquetiapine), which contributes to the drug's antidepressant effects. This active metabolite is subsequently metabolized by both CYP2D6 and CYP3A4[1][3][15].



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Caption: Metabolic pathway of Quetiapine to its major metabolites.

Experimental Protocols

Synthesis of Quetiapine Sulfoxide

Quetiapine Sulfoxide can be synthesized for use as a reference standard in analytical studies through the controlled oxidation of the parent compound.

- Objective: To oxidize the sulfur atom of the dibenzothiazepine ring of Quetiapine.
- Methodology:
 - Reactants: Quetiapine hemifumarate is used as the starting material. An oxidizing agent such as hydrogen peroxide or sodium periodate is employed[16].

- Procedure (Example with H₂O₂): Quetiapine hemifumarate is dissolved in a suitable solvent like methanol. A catalyst, such as sodium tungstate dihydrate, is added. Hydrogen peroxide is then added to the solution, and the reaction is allowed to proceed at a controlled temperature (e.g., ambient temperature)[16].
- Monitoring: The progress of the reaction is monitored using an appropriate chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material and the formation of the product[16].
- Isolation and Purification: Once the reaction is complete, the product (Quetiapine Sulfoxide) is isolated from the reaction mixture. This may involve solvent evaporation, extraction, and subsequent purification steps, such as preparative HPLC, to obtain a high-purity standard[16].
- Characterization: The identity and purity of the synthesized Quetiapine Sulfoxide are confirmed using analytical techniques like Mass Spectrometry (MS) to verify the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Infrared (IR) spectroscopy to identify the characteristic S=O bond stretch[16].

Quantification of Quetiapine Sulfoxide in Human Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drug metabolites in biological matrices.

- Objective: To determine the concentration of Quetiapine Sulfoxide in human plasma samples for pharmacokinetic or therapeutic drug monitoring studies.
- Methodology:
 - Sample Preparation (Liquid-Liquid Extraction):
 - To a 100-500 μ L aliquot of a human plasma sample, add an internal standard (e.g., quetiapine-d8)[17][18].

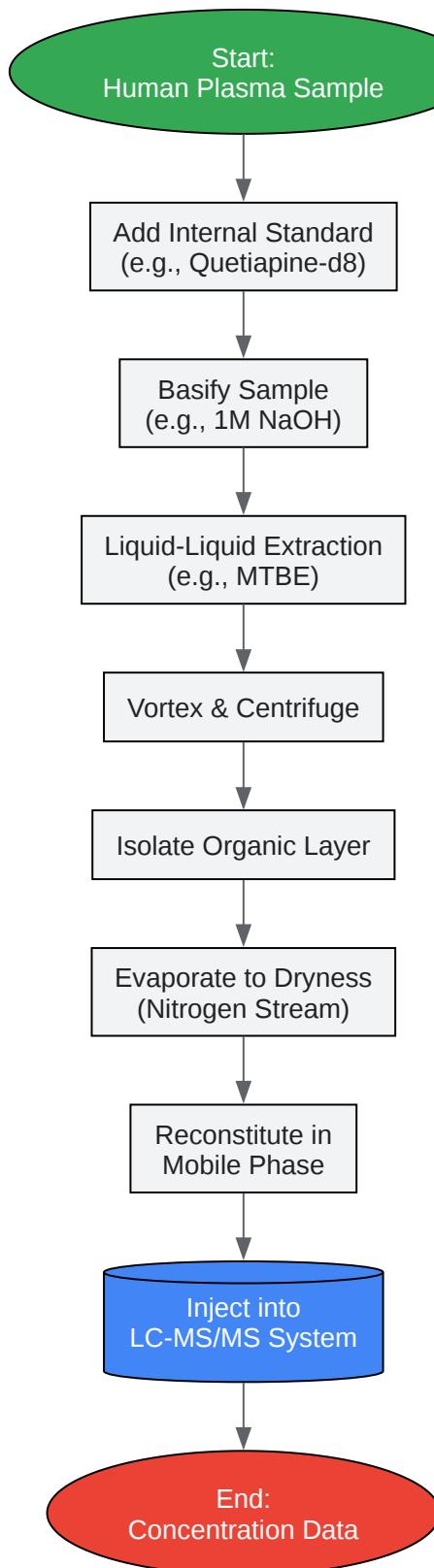
- Basify the sample by adding a small volume of a basic solution, such as 1 M NaOH or 1 M ammonium hydroxide[17][19].
- Add an extraction solvent (e.g., methyl tert-butyl ether or a butyl acetate-butanol mixture)[17][18].
- Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction[17][19].
- Centrifuge the sample at high speed (e.g., 4000-12000 rpm) to separate the organic and aqueous layers[17][19].
- Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen, often with gentle heating (e.g., 40°C)[17][19].
- Reconstitute the dried extract in a small volume of the mobile phase for injection into the LC-MS/MS system[17].

○ LC-MS/MS Analysis:

- LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[17].
- Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used[17][20].
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium formate in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol)[17][20].
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer operating in positive ion mode[18][20].
- Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Quetiapine Sulfoxide and its internal standard to ensure high selectivity and sensitivity[18].

○ Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision,

selectivity, recovery, and matrix effects[18].



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Caption: Workflow for Quetiapine Sulfoxide analysis in plasma by LC-MS/MS.

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- To cite this document: BenchChem. [physicochemical properties of Quetiapine sulfoxide hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12423181#physicochemical-properties-of-quetiapine-sulfoxide-hydrochloride>

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